2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps. The starting materials, such as 2-cyanomethyl benzimidazoles, are reacted with various reagents like ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form intermediate compounds. These intermediates are then chlorinated and aminated to produce the final compound .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This leads to the inhibition of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
- 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
- 4-(4-fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4′,5′:2,3]pyrido[1,2-a]benzimidazole
Uniqueness
What sets 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide apart from these similar compounds is its unique structural features, such as the presence of a sulfanyl group and a cyano group, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C22H18N4OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18N4OS/c1-14-7-3-4-8-17(14)24-20(27)13-28-21-11-15(2)16(12-23)22-25-18-9-5-6-10-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27) |
InChI Key |
FHJQARXSDRFXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Origin of Product |
United States |
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